
2-(5-Chloro-1-hydroxyindol-3-yl)ethanol
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Overview
Description
2-(5-Chloro-1-hydroxyindol-3-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1-hydroxyindol-3-yl)ethanol typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the indole derivative . The reaction is carried out under reflux in methanol, resulting in good yields.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques like continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1-hydroxyindol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide to convert the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the indole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst
Major Products Formed
Oxidation: Formation of 2-(5-Chloro-1-oxoindol-3-yl)ethanol.
Reduction: Formation of this compound.
Substitution: Formation of halogenated indole derivatives
Scientific Research Applications
2-(5-Chloro-1-hydroxyindol-3-yl)ethanol has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1-hydroxyindol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. It binds to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Chloroindole: A simpler indole derivative with a chlorine atom at the 5-position.
1-Hydroxyindole: An indole derivative with a hydroxyl group at the 1-position
Uniqueness
2-(5-Chloro-1-hydroxyindol-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxyl group on the indole ring makes it a valuable compound for various applications .
Properties
CAS No. |
101349-13-7 |
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Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-(5-chloro-1-hydroxyindol-3-yl)ethanol |
InChI |
InChI=1S/C10H10ClNO2/c11-8-1-2-10-9(5-8)7(3-4-13)6-12(10)14/h1-2,5-6,13-14H,3-4H2 |
InChI Key |
HNJWOQAGZRUZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2O)CCO |
Origin of Product |
United States |
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